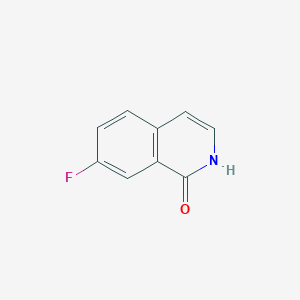

7-fluoroisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOKJYPVIFOPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623857 | |

| Record name | 7-Fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410086-27-0 | |

| Record name | 7-Fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Unseen Potential: A Technical Guide to the Chemical Properties of 7-Fluoroisoquinolin-1(2H)-one

Introduction: The Strategic Value of Fluorinated Isoquinolinones in Modern Drug Discovery

The isoquinolin-1(2H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic and steric features make it a privileged structure for the design of novel therapeutics. The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern drug development. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

This technical guide delves into the chemical properties of a specific, yet under-explored derivative: 7-fluoroisoquinolin-1(2H)-one . While direct literature on this compound is sparse, this document will provide a comprehensive overview of its probable synthesis, predicted spectroscopic characteristics, expected reactivity, and potential applications by drawing upon established chemical principles and data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this intriguing molecule.

Molecular Structure and Key Physicochemical Properties

A clear understanding of the molecular architecture is fundamental to appreciating the chemical behavior of this compound.

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₉H₆FNO | Calculated from structure |

| Molecular Weight | 163.15 g/mol | Calculated from structure |

| Appearance | Likely a white to off-white solid | Analogy with similar isoquinolinones |

| Melting Point | Not experimentally determined | Expected to be higher than isoquinolin-1(2H)-one due to fluorine substitution |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents | General solubility of heterocyclic compounds |

| pKa | Not experimentally determined | The lactam proton is weakly acidic. |

Strategic Synthesis: A Plausible Pathway

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 7-fluoro-3,4-dihydro-2H-isoquinolin-1-one [3]

-

Reaction Setup: To a solution of N-[2-(4-fluorophenyl)ethyl]carbamic acid, methyl ester in a suitable inert solvent (e.g., dichloromethane), add trifluoromethanesulfonic acid dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 28 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by carefully pouring it into ice-water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 7-fluoro-3,4-dihydro-2H-isoquinolin-1-one.

Step 2: Dehydrogenation to this compound (Predicted)

-

Reaction Setup: In a flask equipped with a reflux condenser, dissolve 7-fluoro-3,4-dihydro-2H-isoquinolin-1-one in a high-boiling inert solvent such as decalin or diphenyl ether.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture and filter to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford the desired this compound.

Spectroscopic Characterization: Predicting the Signature Fingerprints

While experimental spectra for this compound are not publicly available, we can predict its key spectroscopic features with a high degree of confidence based on the analysis of its parent compound, isoquinolin-1(2H)-one, and the known effects of a fluorine substituent on an aromatic ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and vinyl protons. The fluorine atom at the 7-position will introduce characteristic splitting patterns (coupling) with neighboring protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-3 | ~ 7.0 - 7.2 | d | J ≈ 7-8 | Vinylic proton, coupled to H-4. |

| H-4 | ~ 6.4 - 6.6 | d | J ≈ 7-8 | Vinylic proton, coupled to H-3. |

| H-5 | ~ 8.1 - 8.3 | d | J ≈ 8-9 | Aromatic proton, deshielded by the carbonyl group. |

| H-6 | ~ 7.2 - 7.4 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 | Aromatic proton, coupled to both H-5 and the fluorine at C-7. |

| H-8 | ~ 7.5 - 7.7 | dd | J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 | Aromatic proton, coupled to the fluorine at C-7 and H-5 (meta coupling). |

| N-H | ~ 10 - 12 | br s | - | Lactam proton, typically broad and downfield. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by the presence of a downfield carbonyl signal and aromatic carbons influenced by the fluorine substituent. The C-F bond will result in a large one-bond coupling constant (¹JCF) and smaller multi-bond couplings.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to Fluorine | Rationale |

| C-1 | ~ 160 - 165 | Carbonyl carbon. | |

| C-3 | ~ 125 - 130 | Vinylic carbon. | |

| C-4 | ~ 105 - 110 | Vinylic carbon. | |

| C-4a | ~ 135 - 140 | Quaternary aromatic carbon. | |

| C-5 | ~ 128 - 132 | Aromatic carbon. | |

| C-6 | ~ 115 - 120 | ²JCF ≈ 20-25 Hz | Aromatic carbon, shielded by the ortho-fluorine. |

| C-7 | ~ 160 - 165 | ¹JCF ≈ 240-260 Hz | Aromatic carbon directly bonded to fluorine. |

| C-8 | ~ 110 - 115 | ²JCF ≈ 20-25 Hz | Aromatic carbon, shielded by the ortho-fluorine. |

| C-8a | ~ 120 - 125 | Quaternary aromatic carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring, as well as C-F and C=C stretching bands.

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

C=O stretch: A strong absorption band around 1650-1670 cm⁻¹.

-

C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-F stretch: A strong band in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum (electron ionization) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 163. Subsequent fragmentation would likely involve the loss of CO and HCN, which are common fragmentation pathways for such heterocyclic systems.

Chemical Reactivity: A Fluorine-Influenced Landscape

The reactivity of this compound is governed by the interplay of the electron-rich lactam ring and the electron-withdrawing nature of the fluorine substituent.

N-Alkylation

The nitrogen atom of the lactam is nucleophilic and can be readily alkylated under basic conditions using various alkylating agents. This is a common strategy for derivatization to modulate biological activity.[4][5]

Caption: General scheme for the N-alkylation of this compound.

Causality in Experimental Choice: The choice of base is critical. Strong bases like sodium hydride (NaH) are used for complete deprotonation, leading to faster and often cleaner reactions. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents, and offer milder reaction conditions. The choice of solvent (e.g., DMF, THF, acetone) depends on the solubility of the reactants and the reaction temperature.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions on the isoquinolin-1(2H)-one ring typically occur on the benzene portion.[6] The fluorine atom at the 7-position will influence the regioselectivity of these reactions. Due to its strong electron-withdrawing inductive effect and weaker electron-donating mesomeric effect, fluorine is generally an ortho-, para-director, but deactivating.

-

Predicted Regioselectivity: Electrophilic attack is most likely to occur at the C-6 and C-8 positions, which are ortho to the fluorine atom. The lactam ring is also activating, further influencing the electron density of the benzene ring. The precise outcome would depend on the specific electrophile and reaction conditions.

Potential Applications in Drug Discovery and Materials Science

The this compound scaffold holds significant promise for various applications, primarily in the field of medicinal chemistry.

-

Anticancer Agents: The isoquinoline core is present in many compounds with demonstrated anticancer properties.[1] The introduction of a fluorine atom could enhance the potency and pharmacokinetic profile of such agents.

-

Enzyme Inhibitors: Isoquinolinone derivatives have been explored as inhibitors for various enzymes. The fluorine substituent can potentially form specific interactions with enzyme active sites, leading to improved inhibitory activity.

-

CNS-Active Agents: The lipophilicity imparted by the fluorine atom can facilitate crossing the blood-brain barrier, making this compound a valuable scaffold for the development of drugs targeting the central nervous system.

-

Fluorescent Probes: The inherent fluorescence of some quinolinone derivatives can be tuned by substitution. The 7-fluoro substituent may alter the photophysical properties, suggesting potential applications in the development of fluorescent probes for biological imaging.

Conclusion

This compound represents a molecule of significant, yet largely unexplored, potential. While direct experimental data is limited, a thorough analysis of related compounds allows for the construction of a robust and scientifically sound profile of its chemical properties. The plausible synthetic route via dehydrogenation of its dihydro-precursor, coupled with predictable spectroscopic and reactivity patterns, provides a solid foundation for its future investigation. The strategic placement of the fluorine atom on the versatile isoquinolin-1(2H)-one scaffold makes it a highly attractive target for researchers in drug discovery and materials science, poised for the development of novel compounds with enhanced biological and physical properties.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved from [Link]

-

1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. (1992). National Center for Biotechnology Information. Retrieved from [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). Hindawi. Retrieved from [Link]

-

Synthesis of 4-(arylthio)isoquinolin-1(2H)-ones via TBHP-mediated sequential amidation/thioetherification of N-alkylisoquinolinium salts. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. (2003). Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. (2018). Oriental Journal of Chemistry. Retrieved from [Link]

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2021). MDPI. Retrieved from [Link]

-

N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. (2003). ResearchGate. Retrieved from [Link]

-

Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR (CDCl3, 125 MHz) δ 14.3, 6 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Organica.org. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

The Synthesis of 7-Fluoroisoquinolin-1(2H)-one: A Technical Guide for Medicinal Chemists

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The 7-fluoroisoquinolin-1(2H)-one scaffold is a privileged structure, appearing in a range of compounds with therapeutic potential. This guide provides an in-depth, technically-focused overview of a reliable and adaptable synthetic pathway to this valuable heterocyclic compound, intended for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Fluorinated Isoquinolinone Core

The isoquinolin-1(2H)-one core is a prevalent motif in natural products and synthetic pharmaceuticals. The strategic placement of a fluorine atom at the 7-position can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This is attributed to the high electronegativity and relatively small size of fluorine, which can alter the electronic landscape of the aromatic system and form key hydrogen bonds. Consequently, the development of robust and scalable synthetic routes to this compound is of paramount importance for the exploration of new chemical space in drug discovery.

A Recommended Synthetic Pathway: From Phenethylamine to Isoquinolinone

A logical and efficient synthetic approach to this compound involves a three-step sequence starting from the commercially available 2-(4-fluorophenyl)ethylamine. This pathway is centered around a key intramolecular cyclization reaction to construct the core heterocyclic ring system.

The overall synthetic strategy is depicted below:

Caption: A three-step synthetic pathway to this compound.

Part 1: N-Formylation of 2-(4-Fluorophenyl)ethylamine

The initial step involves the acylation of the primary amine of 2-(4-fluorophenyl)ethylamine to introduce the necessary carbonyl group for the subsequent cyclization. Formylation is a common and effective choice for this transformation.

Experimental Protocol: Synthesis of N-Formyl-2-(4-fluorophenyl)ethylamine

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(4-Fluorophenyl)ethylamine | 139.17 | 10.0 g | 71.8 mmol |

| Ethyl Formate | 74.08 | 50 mL | - |

| Triethylamine | 101.19 | 15 mL | 108 mmol |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add 2-(4-fluorophenyl)ethylamine (10.0 g, 71.8 mmol) and dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath and add triethylamine (15 mL, 108 mmol).

-

Slowly add ethyl formate (50 mL) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-formyl-2-(4-fluorophenyl)ethylamine.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expertise & Experience: The use of triethylamine as a base is crucial to neutralize the formic acid generated in situ, driving the reaction to completion. Ethyl formate is a mild and effective formylating agent for this transformation.

Part 2: Intramolecular Cyclization to 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

The cornerstone of this synthesis is the intramolecular cyclization of the N-formylated precursor. A powerful and reliable method for this transformation is the Bischler-Napieralski reaction, which utilizes a strong acid to promote the electrophilic aromatic substitution.[1][2][3][4][5]

Reaction Mechanism: Bischler-Napieralski Cyclization

The reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring.

Caption: Mechanism of the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Formyl-2-(4-fluorophenyl)ethylamine | 167.18 | 5.0 g | 29.9 mmol |

| Phosphorus Oxychloride (POCl3) | 153.33 | 20 mL | - |

| Toluene | 92.14 | 100 mL | - |

Procedure:

-

In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-formyl-2-(4-fluorophenyl)ethylamine (5.0 g, 29.9 mmol) in anhydrous toluene (100 mL).

-

Carefully add phosphorus oxychloride (20 mL) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one. A published procedure for a similar cyclization reports a high yield for this type of transformation.[1]

Trustworthiness: The careful, slow quenching of the reaction mixture on ice is a critical safety step to manage the exothermic reaction of excess POCl3 with water. The basic workup is necessary to neutralize the acidic conditions and allow for the extraction of the product.

Part 3: Dehydrogenation to this compound

The final step is the oxidation of the dihydroisoquinolinone to the desired α,β-unsaturated lactam. A common and effective method for this dehydrogenation is catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst.[6][7][8]

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | 165.16 | 2.0 g | 12.1 mmol |

| 10% Palladium on Carbon (Pd/C) | - | 200 mg | - |

| Toluene | 92.14 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask, add 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one (2.0 g, 12.1 mmol), 10% Pd/C (200 mg), and toluene (50 mL).

-

Heat the mixture to reflux and stir vigorously for 24-48 hours. The reaction can be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Authoritative Grounding: Palladium-catalyzed dehydrogenation is a well-established and powerful method for the aromatization of cyclic compounds.[9][10] The use of a high-boiling solvent like toluene is advantageous for achieving the necessary reaction temperature.

Conclusion

The described three-step synthesis provides a reliable and well-precedented pathway to this compound. The choice of readily available starting materials and the use of robust, well-understood chemical transformations make this route amenable to both small-scale synthesis for initial screening and larger-scale production for further drug development. The strategic incorporation of the fluorine atom through this synthetic approach allows for the systematic exploration of its effects on the biological activity of novel isoquinolinone-based compounds.

References

- CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google Patents.

-

Highly selective partial dehydrogenation of tetrahydroisoquinolines using modified Pd/C | Request PDF - ResearchGate. Available at: [Link]

-

N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. Available at: [Link]

-

Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]

-

Bischler–Napieralski reaction - Wikipedia. Available at: [Link]

-

Palladium(II)‐catalyzed aerobic dehydrogenation strategy for N‐heterocycles. - ResearchGate. Available at: [Link]

-

Oxidation of 3-alkylidene-β-lactams. A preparation of 3-alkenyl-3-hydroxy-β-lactams | Request PDF - ResearchGate. Available at: [Link]

-

Bischler–Napieralski Reaction | Prepare for GATE, NET - YouTube. Available at: [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. Available at: [Link]

-

The copper-catalysed oxidation of unsaturated carbonyl compounds: Part VI: Synthesis of α,β-unsaturated γ-lactams by oxidative coupling of unsaturated ketones and ammonia - ResearchGate. Available at: [Link]

-

Chemoselective γ‐Oxidation of β,γ‐Unsaturated Amides with TEMPO - PMC - NIH. Available at: [Link]

-

Synthesis of α,β‐unsaturated γ‐lactams (2 j–2 p) from the dipeptides... - ResearchGate. Available at: [Link]

-

α,γ-Dioxygenated amides via tandem Brook rearrangement/radical oxygenation reactions and their application to syntheses of γ-lactams - Beilstein Journals. Available at: [Link]

-

Palladium on carbon - Wikipedia. Available at: [Link]

-

Palladium-catalyzed dehydrogenation of dihydro-heterocycles using isoprene as the hydrogen acceptor without oxidants - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH. Available at: [Link]

Sources

- 1. 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-catalyzed dehydrogenation of dihydro-heterocycles using isoprene as the hydrogen acceptor without oxidants - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

The Emergence of 7-Fluoroisoquinolin-1(2H)-one as a Putative Modulator of Cellular DNA Repair Pathways: A Technical Guide

Abstract

The isoquinolin-1(2H)-one scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide delves into the prospective biological significance of a specific analog, 7-fluoroisoquinolin-1(2H)-one, with a primary focus on its potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway. While direct empirical data for this particular fluorinated derivative is nascent, this document synthesizes the extensive research on the parent scaffold and related compounds to provide a robust framework for its investigation. We will explore the mechanistic rationale for targeting PARP, detail comprehensive experimental protocols for synthesis and biological evaluation, and contextualize the potential of this compound within the broader landscape of anticancer drug discovery.

Introduction: The Isoquinolin-1(2H)-one Core and the Rationale for Fluorination

The isoquinoline alkaloid family and its synthetic analogs are renowned for their diverse and potent biological activities, including antitumor, antimicrobial, and neuroprotective effects.[1] Within this class, the isoquinolin-1(2H)-one core has emerged as a particularly fruitful scaffold for the development of targeted therapeutics.[2][3] Its rigid, planar structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets.

A compelling body of evidence points to the isoquinolin-1(2H)-one scaffold as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][3][4] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in homologous recombination repair, such as BRCA1/2-mutated tumors.[5] The introduction of a fluorine atom at the 7-position of the isoquinolin-1(2H)-one core is a strategic medicinal chemistry approach. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein. Therefore, this compound is a compound of considerable interest for its potential to exhibit enhanced pharmacological properties as a PARP inhibitor.

The Primary Putative Target: Poly(ADP-ribose) Polymerase (PARP) and the Principle of Synthetic Lethality

PARP-1 is a nuclear enzyme that plays a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][6] Upon detection of a DNA SSB, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

Inhibition of PARP's enzymatic activity leads to the accumulation of unrepaired SSBs.[5][7] During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[5] This concept, where the simultaneous loss of two genes or pathways is lethal while the loss of either one alone is not, is known as synthetic lethality .[3] PARP inhibitors exploit this vulnerability in BRCA-deficient cancers, selectively killing tumor cells while sparing normal cells with a functional HR pathway.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Figure 1: Mechanism of PARP inhibition and synthetic lethality in BRCA-deficient cancer cells.

Experimental Workflows for the Investigation of this compound

A systematic evaluation of this compound requires a multi-faceted approach, beginning with its chemical synthesis and progressing through a series of in vitro biological assays.

Synthesis of this compound

While multiple synthetic routes to isoquinolin-1(2H)-one derivatives exist, the Bischler-Napieralski reaction is a classical and effective method.[8] A plausible synthetic route for this compound could be adapted from established procedures for related analogs.[9][10][11]

Protocol 1: Synthesis of this compound

-

Starting Material: 2-(4-Fluorophenyl)ethanamine.

-

Acylation: React 2-(4-fluorophenyl)ethanamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding N-acyl derivative.

-

Cyclization (Bischler-Napieralski): Treat the N-acyl-2-(4-fluorophenyl)ethylamine with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) at elevated temperatures to effect an intramolecular cyclization, yielding 7-fluoro-3,4-dihydroisoquinoline.

-

Oxidation: The resulting 7-fluoro-3,4-dihydroisoquinoline can be oxidized to the target this compound using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Purification: The final product should be purified by column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Evaluation of PARP-1 Inhibition

The primary biological activity to be assessed is the inhibition of PARP-1 enzymatic activity. A variety of commercially available assay kits can be used for this purpose.[6][12][13]

Protocol 2: PARP-1 Enzymatic Assay (Fluorometric) [6][7]

This assay measures the consumption of NAD+, a co-substrate of PARP-1, which is directly proportional to the enzyme's activity.

-

Reagents and Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Serial dilutions of this compound in DMSO

-

A known PARP inhibitor as a positive control (e.g., Olaparib)

-

A fluorescent NAD+ detection kit (containing nicotinamidase and a developer reagent)

-

384-well black assay plates

-

Fluorescent plate reader

-

-

Procedure:

-

Add 5 µL of the test compound serial dilutions or vehicle control (DMSO) to the wells of the assay plate.

-

Prepare a mixture of PARP-1 enzyme and activated DNA in the assay buffer and add 10 µL to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of a 5X NAD+ solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of PARP-1 inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Assay for PARP Inhibition

To confirm that this compound inhibits PARP activity within a cellular context, a Western blot analysis of PAR levels can be performed.

Protocol 3: Cellular PARP Inhibition Assay (Western Blot) [7]

-

Cell Lines: Use a relevant cancer cell line, for example, a human ovarian cancer cell line such as UWB1.289 (BRCA1-null).[14][15]

-

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against PAR overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for PAR and normalize them to the loading control.

-

Compare the PAR levels in the compound-treated samples to the vehicle-treated, DNA damage-induced control to assess the extent of PARP inhibition.

-

Cytotoxicity Assays

To evaluate the anticancer potential of this compound, its cytotoxicity should be assessed in a panel of cancer cell lines, particularly comparing its effects on BRCA-deficient and BRCA-proficient cells to test the synthetic lethality hypothesis.

Protocol 4: MTT Cytotoxicity Assay [16][17]

-

Cell Lines:

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control.

-

Plot the percentage viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

-

Compare the GI₅₀ values between the BRCA-deficient and BRCA-proficient cell lines to determine the selectivity of the compound.

-

Drug Discovery and Evaluation Workflow

Figure 2: A generalized workflow for the discovery and preclinical evaluation of a novel PARP inhibitor.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical and Comparative IC₅₀ Values for Isoquinolinone-Based PARP-1 Inhibitors

| Compound | PARP-1 IC₅₀ (nM) | Reference |

| This compound | To be determined | N/A |

| Isoquinolinone-Naphthoquinone Hybrid 5c | 2.4 | [1][4] |

| Isoquinolinone-Naphthoquinone Hybrid 5d | 4.8 | [1][4] |

| Olaparib (Reference Compound) | ~1-5 | [3][13] |

| Rucaparib (Reference Compound) | 38.0 | [4] |

Conclusion and Future Directions

While this guide presents a prospective analysis, the scientific rationale for investigating this compound as a PARP inhibitor is strong. The isoquinolin-1(2H)-one scaffold is a validated pharmacophore for this target class, and the strategic introduction of fluorine has the potential to enhance its drug-like properties. The experimental protocols detailed herein provide a comprehensive roadmap for the synthesis and biological evaluation of this promising compound.

Successful demonstration of potent and selective PARP inhibition and cytotoxicity in BRCA-deficient cancer cells would establish this compound as a valuable lead compound for further optimization. Subsequent studies would involve extensive structure-activity relationship (SAR) analysis to improve potency and selectivity, followed by in vivo evaluation in xenograft models of BRCA-mutated cancers. Ultimately, this compound and its future derivatives could contribute to the growing arsenal of targeted therapies for genetically defined cancers.

References

-

Cytotoxic assays for screening anticancer agents. PubMed. [Link]

-

Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science. [Link]

-

Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. ACS Publications. [Link]

-

Enzolution PARP1 Assay System. BellBrook Labs. [Link]

-

PARP1 Activity Assay. Tulip Biolabs. [Link]

-

Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. PubMed. [Link]

-

PASTA: PARP activity screening and inhibitor testing assay. PMC - NIH. [Link]

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

-

Inactivation of BRCA2 in human cancer cells identifies a subset of tumors with enhanced sensitivity towards death receptor-mediated apoptosis. PMC - PubMed Central. [Link]

-

An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. PubMed. [Link]

-

Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. NIH. [Link]

-

PARP assay for inhibitors. BMG LABTECH. [Link]

-

Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PMC - PubMed Central. [Link]

-

PARP Assays. BPS Bioscience. [Link]

-

Testing Cytotoxic Activity of Drug Candidates. Biomedica. [Link]

-

Functional Characterization of a Novel BRCA1-Null Ovarian Cancer Cell Line in Response to Ionizing Radiation. AACR Journals. [Link]

-

BRCA2-deficient PE01 ovarian cancer cell line survival... ResearchGate. [Link]

-

A Mouse Model for the Molecular Characterization of Brca1-Associated Ovarian Carcinoma. AACR Journals. [Link]

-

A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Thieme E-Books & E-Journals. [Link]

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PMC - NIH. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH. [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

-

3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 3. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 9. 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. One moment, please... [tulipbiolabs.com]

- 14. atcc.org [atcc.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Testing Cytotoxic Activity of Drug Candidates | Biomedica [bmgrp.com]

- 18. researchgate.net [researchgate.net]

7-Fluoroisoquinolin-1(2H)-one: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolin-1(2H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] Its versatile structure has served as a cornerstone for the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammation.[2][3] The introduction of a fluorine atom at the 7-position of the isoquinolin-1(2H)-one ring system can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This strategic fluorination makes 7-fluoroisoquinolin-1(2H)-one a particularly intriguing building block for the design of next-generation therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic potential of this compound and its derivatives, offering valuable insights for researchers engaged in drug discovery and development.

Synthesis and Chemical Properties

The synthesis of the this compound scaffold can be achieved through various synthetic routes, often involving cyclization reactions of appropriately substituted phenyl derivatives.

General Synthetic Approach

A common strategy for the synthesis of isoquinolin-1(2H)-one derivatives involves the cyclization of 2-substituted benzoic acids or their derivatives. For the synthesis of this compound, a key starting material would be a 4-fluorophenylacetic acid derivative. The general synthetic workflow can be visualized as follows:

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol (Hypothetical)

While specific, detailed protocols for the synthesis of this compound are not extensively reported in readily available literature, a plausible multi-step synthesis based on established methodologies for related isoquinolinones is outlined below. This protocol is for illustrative purposes and would require optimization.

-

Amidation of 4-Fluorophenylacetic Acid:

-

To a solution of 4-fluorophenylacetic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and a suitable amine source (e.g., ammonia or a protected amine).

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction to isolate the corresponding amide.

-

-

Introduction of the Two-Carbon Unit:

-

The amide can be subjected to a reaction that introduces a two-carbon electrophilic center, which is necessary for the subsequent cyclization. This can be achieved through various methods known in the art of organic synthesis.

-

-

Intramolecular Friedel-Crafts Cyclization:

-

The resulting precursor is then treated with a strong acid catalyst (e.g., polyphosphoric acid or a Lewis acid) to facilitate an intramolecular Friedel-Crafts acylation.

-

The reaction is typically heated to drive the cyclization to completion.

-

Aqueous workup followed by purification (e.g., recrystallization or column chromatography) would yield the desired this compound.

-

Physicochemical Properties

The physicochemical properties of this compound can be inferred from data on its parent compound and related fluorinated heterocycles. The fluorine substituent is expected to impact several key parameters.

| Property | Predicted Value/Effect | Source |

| Molecular Weight | 163.15 g/mol | [4] |

| Molecular Formula | C9H6FNO | [4] |

| CAS Number | 410086-27-0 | [4] |

| Boiling Point | Predicted: ~486 °C | [3] |

| Density | Predicted: ~1.287 g/cm³ | [3] |

| pKa | The lactam nitrogen is weakly acidic. The fluorine atom is expected to slightly increase the acidity compared to the non-fluorinated analog due to its electron-withdrawing nature. | Inferred |

| Lipophilicity (logP) | The fluorine atom will increase the lipophilicity compared to the unsubstituted isoquinolin-1(2H)-one. | Inferred |

| Solubility | Expected to have moderate solubility in organic solvents and low solubility in water. | Inferred |

Biological Activities and Therapeutic Potential

The isoquinolin-1(2H)-one scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[2] The introduction of a fluorine atom at the 7-position can modulate this activity, potentially enhancing potency, selectivity, or pharmacokinetic properties.

Anticancer Activity

A significant body of research has focused on the anticancer potential of isoquinolin-1(2H)-one derivatives.[1][5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases.

Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The isoquinolin-1(2H)-one scaffold has been identified as a valuable template for the design of kinase inhibitors.[6][7]

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: A recent study reported the discovery of isoquinolin-1(2H)-one derivatives as potent inhibitors of HPK1, a negative regulator of T-cell activation.[8] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. The study highlighted that specific substitutions on the isoquinolinone core were critical for potent inhibitory activity. While this study did not specifically report on the 7-fluoro derivative, it underscores the potential of this scaffold in immuno-oncology.

-

Other Kinase Targets: Derivatives of the closely related quinolin-2(1H)-one scaffold have been shown to inhibit other kinases involved in cancer progression, such as Aurora kinases.[7] This suggests that this compound could serve as a starting point for the development of inhibitors against a range of cancer-relevant kinases.

Sources

- 1. fujc.pp.ua [fujc.pp.ua]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Aminoisoquinolin-1(2H)-one [myskinrecipes.com]

- 4. chiralen.com [chiralen.com]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-Fluoroisoquinolin-1(2H)-one Derivatives

Abstract

The 7-fluoroisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug discovery sectors. Its unique structural and electronic properties, imparted by the fluorine substituent, make it a valuable core for the development of potent and selective therapeutic agents, most notably as inhibitors of poly(ADP-ribose) polymerase (PARP). This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound derivatives. We will delve into the mechanistic underpinnings and practical execution of key methodologies, including classical intramolecular cyclization reactions and modern transition-metal-catalyzed C-H activation/annulation approaches. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of these important molecules.

Introduction: The Significance of the this compound Core

The isoquinolin-1(2H)-one skeleton is a common feature in a multitude of natural products and biologically active compounds.[1] The strategic incorporation of a fluorine atom at the 7-position profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This has led to the emergence of this compound derivatives as critical components in the design of novel therapeutics.

A prime example of their pharmacological relevance is in the field of oncology, where derivatives of this scaffold have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP).[3][4] PARP enzymes, particularly PARP-1, are crucial for DNA repair.[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.[5] The this compound core often serves as a key pharmacophore, interacting with the nicotinamide binding pocket of the PARP enzyme.

This guide will explore the primary synthetic routes to this valuable scaffold, providing detailed protocols and mechanistic insights to enable its synthesis and further derivatization in a research and development setting.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound derivatives can be broadly categorized into two main strategies:

-

Classical Intramolecular Cyclization Methods: These well-established reactions, such as the Bischler-Napieralski reaction and related acid-catalyzed cyclizations, rely on the construction of a suitable acyclic precursor containing the pre-functionalized fluorinated aromatic ring, followed by a ring-closing step.

-

Modern Transition-Metal-Catalyzed C-H Activation/Annulation: These more recent methods offer an atom- and step-economical approach, where the isoquinolinone core is assembled through the direct functionalization of C-H bonds on a fluorinated benzene derivative, coupled with an annulation partner like an alkyne.

We will now examine these strategies in detail.

Classical Approach: Intramolecular Cyclization Strategies

Acid-Catalyzed Cyclization of N-[2-(4-Fluorophenyl)ethyl]carbamates

This method provides a direct and high-yielding route to 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one. The reaction proceeds via an intramolecular electrophilic aromatic substitution, where a protonated isocyanate intermediate, generated in situ, is attacked by the electron-rich fluorophenyl ring.

Mechanistic Rationale:

The reaction, as detailed by Kurouchi et al., involves the use of a strong acid, such as trifluoromethanesulfonic acid (TfOH), to promote the formation of a highly electrophilic species.[6][7] While carbamates are stable, their protonation in superacid media can lead to the formation of a diprotonated species, which then eliminates the alcohol moiety to generate a protonated isocyanate. This highly reactive intermediate is then susceptible to intramolecular attack by the aromatic ring to form the desired cyclized product.[6] The fluorine atom at the para-position directs the cyclization to the ortho-position, yielding the 7-fluoro substituted isoquinolinone.

Experimental Protocol: Synthesis of 7-Fluoro-3,4-dihydro-2H-isoquinolin-1-one [7][8]

Starting Material: Methyl N-[2-(4-fluorophenyl)ethyl]carbamate

Reagents and Conditions:

-

Reactant: Methyl N-[2-(4-fluorophenyl)ethyl]carbamate (1.0 eq)

-

Solvent/Reagent: Trifluoromethanesulfonic acid (TfOH)

-

Temperature: 0 °C to 70 °C

-

Reaction Time: 28 hours

Procedure:

-

To a flask containing trifluoromethanesulfonic acid, cooled to 0 °C, add methyl N-[2-(4-fluorophenyl)ethyl]carbamate portion-wise, ensuring the temperature is maintained.

-

After the addition is complete, slowly warm the reaction mixture to 70 °C.

-

Stir the mixture at 70 °C for 28 hours.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford 7-fluoro-3,4-dihydro-2H-isoquinolin-1-one.

Expected Yield: ~91%[8]

The Bischler-Napieralski Reaction

A cornerstone of isoquinoline synthesis, the Bischler-Napieralski reaction can be readily adapted to produce this compound derivatives.[9][10] This reaction involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[11] The resulting 3,4-dihydroisoquinoline can then be oxidized to the corresponding isoquinoline or, in some variations, directly yield the isoquinolinone.

Synthetic Workflow:

The general workflow involves two key steps:

-

Amide Formation: Acylation of 2-(4-fluorophenyl)ethylamine with an appropriate acylating agent (e.g., acetic anhydride) to form the N-acyl precursor.

-

Cyclodehydration: Treatment of the N-acyl-2-(4-fluorophenyl)ethylamine with a dehydrating agent to effect the intramolecular cyclization.

Experimental Protocol: Synthesis of 7-Fluoro-1-methyl-3,4-dihydroisoquinoline

Part A: Synthesis of N-Acetyl-2-(4-fluorophenyl)ethylamine [12]

-

Dissolve 2-(4-fluorophenyl)ethylamine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as dichloromethane.

-

Cool the mixture in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-acetyl-2-(4-fluorophenyl)ethylamine, which can often be used in the next step without further purification.

Part B: Bischler-Napieralski Cyclization [11]

-

To a solution of N-acetyl-2-(4-fluorophenyl)ethylamine (1.0 eq) in a high-boiling solvent like toluene or xylene, add phosphorus oxychloride (POCl₃) (2-3 eq).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and carefully quench by pouring it onto a mixture of ice and ammonia solution.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 7-fluoro-1-methyl-3,4-dihydroisoquinoline.

Modern Approach: Transition-Metal-Catalyzed C-H Activation/Annulation

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering highly efficient and atom-economical routes.[13][14] The synthesis of isoquinolinones via C-H activation/annulation involves the reaction of a substituted benzamide with an alkyne in the presence of a suitable metal catalyst.

Cobalt-Catalyzed Synthesis of Fluorinated Isoquinolinones:

A notable example is the cobalt-catalyzed C-H activation/annulation of benzamides with fluorine-containing alkynes.[13][14] This method allows for the construction of the isoquinolinone core with the fluorine substituent already in place on the benzamide starting material.

Mechanistic Considerations and Regioselectivity:

The catalytic cycle is believed to involve the formation of a cobalt-nitrogen bond with the benzamide, followed by an aminoquinoline-assisted C-H bond functionalization at the ortho-position to form a cobaltacycle.[13] Subsequent coordination and insertion of the alkyne, followed by reductive elimination, yields the isoquinolinone product.

When using a 3-fluorobenzamide as the starting material, the C-H activation can occur at either the C2 or C6 position. The regioselectivity of this step is influenced by both electronic and steric factors, and often a mixture of isomers is obtained. The directing group on the amide plays a crucial role in controlling this selectivity.[15][16]

Experimental Protocol: Cobalt-Catalyzed Annulation of 3-Fluorobenzamide with an Alkyne [13][14]

Starting Materials:

-

3-Fluorobenzamide derivative (with a suitable directing group, e.g., N-(quinolin-8-yl))

-

Symmetrical or unsymmetrical alkyne

Reagents and Conditions:

-

Catalyst: Co(acac)₂·2H₂O (e.g., 10 mol%)

-

Oxidant: AgNO₃ or other suitable oxidant

-

Base: KOAc or other carboxylate base

-

Solvent: Dioxane or other high-boiling solvent

-

Temperature: 100-120 °C

-

Atmosphere: Inert (e.g., Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube, combine the 3-fluorobenzamide derivative (1.0 eq), the alkyne (1.5-2.0 eq), Co(acac)₂·2H₂O, the oxidant, and the base.

-

Evacuate and backfill the tube with an inert gas.

-

Add the degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture in a preheated oil bath at the specified temperature for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the this compound derivative. Note that regioisomers may be formed and require careful separation.

Data Summary

| Synthetic Method | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| Acid-Catalyzed Cyclization | Methyl N-[2-(4-fluorophenyl)ethyl]carbamate | Trifluoromethanesulfonic acid | 7-Fluoro-3,4-dihydro-2H-isoquinolin-1-one | 91% | [7][8] |

| Bischler-Napieralski Reaction | N-Acetyl-2-(4-fluorophenyl)ethylamine | POCl₃ | 7-Fluoro-1-methyl-3,4-dihydroisoquinoline | Moderate to Good | [11] |

| Co-Catalyzed C-H Annulation | 3-Fluorobenzamide derivative | Co(acac)₂·2H₂O, Alkyne, Oxidant, Base | Substituted this compound | Good to Excellent | [13][14] |

Conclusion and Future Perspectives

The synthesis of this compound derivatives is a dynamic area of research, driven by their significant potential in medicinal chemistry. This guide has outlined both classical and modern synthetic approaches to this important scaffold. While classical methods like the Bischler-Napieralski reaction and acid-catalyzed cyclizations offer reliable and well-understood pathways, modern transition-metal-catalyzed C-H activation/annulation reactions provide more efficient and atom-economical alternatives.

The choice of synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern on the final molecule, and scalability considerations. As the demand for novel PARP inhibitors and other therapeutic agents based on the this compound core continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the scientific community. The exploration of late-stage C-H fluorination techniques applied directly to the isoquinolinone scaffold also presents an exciting avenue for future research, potentially offering rapid access to a diverse range of fluorinated analogues for biological screening.[17][18]

References

-

Hoshino, Y., et al. (2021). Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones. The Journal of Organic Chemistry, 86(7), 5183–5196. [Link]

-

Hoshino, Y., et al. (2021). Cobalt-Catalyzed C-H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones. PubMed. [Link]

-

Kurouchi, H., et al. (2012). Activation of electrophilicity of stable Y-delocalized carbamate cations in intramolecular aromatic substitution reaction: evidence for formation of diprotonated carbamates leading to generation of isocyanates. The Journal of Organic Chemistry, 77(20), 9313–9328. [Link]

-

Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. [Link]

-

Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

-

Min, L., et al. (2019). Tf2O-Promoted Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines from Phenylethanols and Nitriles. Organic Letters, 21(8), 2574–2577. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924. [Link]

- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74–150.

-

Hua, R. (2021). Isoquinolone Syntheses by Annulation Protocols. Catalysts, 11(1), 103. [Link]

-

Kurouchi, H., et al. (2012). Activation of Electrophilicity of Stable Y-Delocalized Carbamate Cations in Intramolecular Aromatic Substitution Reaction: Evidence for Formation of Diprotonated Carbamates Leading to Generation of Isocyanates. The Journal of Organic Chemistry, 77(20), 9313–9328. [Link]

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10833-10844. [Link]

-

Pellicciari, R., et al. (2008). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ChemMedChem, 3(6), 914-923. [Link]

-

Sharma, S., et al. (2021). Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. Chemical Communications, 57(50), 6105-6117. [Link]

-

Szymańska, I., et al. (2019). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials, 12(18), 2959. [Link]

-

Penning, T. D., et al. (2009). Synthesis and SAR of novel tricyclic quinoxalinone inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters, 19(13), 3467-3471. [Link]

- Kurouchi, H., et al. (2012). Activation of Electrophilicity of Stable Y-Delocalized Carbamate Cations in Intramolecular Aromatic Substitution Reaction. The Journal of Organic Chemistry, 77(20), 9313-9328.

-

Furuya, T., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(4), 474-480. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of N-Acetyl-2-(4-nitrophenyl)ethylamine in Chemical Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME. Retrieved from [Link]

-

Brooks, A. F., et al. (2014). Radiosyntheses using fluorine-18: the art and science of late stage fluorination. Chemical Communications, 50(50), 6547-6561. [Link]

-

Huang, X., et al. (2014). Late Stage Benzylic C-H Fluorination with [F-18]Fluoride for PET Imaging. Journal of the American Chemical Society, 136(19), 6842-6845. [Link]

-

Huang, X., et al. (2014). Late stage benzylic C-H fluorination with [¹⁸F]fluoride for PET imaging. Journal of the American Chemical Society, 136(19), 6842-6845. [Link]

-

Frontiers Media. (n.d.). Medicinal chemistry of the PARP-1 inhibitor anti-tumor agents and other natural product derivatives. Retrieved from [Link]

-

Britton, R., et al. (2018). Site-Selective, Late-Stage C-H 18 F-Fluorination on Unprotected Peptides for Positron Emission Tomography Imaging. Angewandte Chemie International Edition, 57(34), 11041-11045. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PubMed Central. [Link]

-

Gensch, T., et al. (2021). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]

- Mahadeviah, B. P., et al. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10.

-

Rajput, J., et al. (2024). Deciphering the Origin of Regioselectivity in Ru(II)-Catalyzed C-H Annulation of N-Chlorobenzamides with 1,3-Diynes. The Journal of Organic Chemistry, 89(10), 6838–6846. [Link]

-

Chlebek, J., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules, 25(11), 2513. [Link]

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PubMed Central. [Link]

-

Sipos, G., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

Sources

- 1. 7-fluoro-3,4,4a,5-tetrahydro-2H-isoquinolin-1-one | C9H10FNO | CID 154210590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Activation of electrophilicity of stable Y-delocalized carbamate cations in intramolecular aromatic substitution reaction: evidence for formation of diprotonated carbamates leading to generation of isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cobalt-Catalyzed C-H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Late-Stage Fluorination: From Fundamentals to Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Radiosyntheses using fluorine-18: the art and science of late stage fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 7-Fluoroisoquinolin-1(2H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 7-fluoroisoquinolin-1(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on structurally similar compounds with foundational spectroscopic principles. While experimental data for this specific molecule is not widely published, this guide offers a robust framework for its identification and characterization by leveraging data from analogous structures.

Introduction

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Accurate and unambiguous structural confirmation is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide will delve into the expected spectroscopic signatures of this compound.

Chemical Structure and Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure and standard numbering system for this compound are presented below.

Figure 1. Chemical structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on the structure, we can predict the following resonances.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH | 8.0 - 11.0 | br s | - | The amide proton is typically broad and downfield. |

| H-8 | 7.8 - 8.2 | d | J(H8-F) ≈ 2-4 (ortho) | Deshielded due to proximity to the carbonyl group. |

| H-5 | 7.5 - 7.8 | d | J(H5-H6) ≈ 8-9 (ortho) | Standard aromatic proton. |

| H-6 | 7.1 - 7.4 | dd | J(H6-H5) ≈ 8-9, J(H6-F) ≈ 8-10 (meta) | Coupling to both H-5 and the fluorine at C-7. |

| H-4 | 6.8 - 7.2 | d | J(H4-H3) ≈ 7-8 | Vinylic proton adjacent to the aromatic ring. |

| H-3 | 6.3 - 6.7 | d | J(H3-H4) ≈ 7-8 | Vinylic proton adjacent to the nitrogen. |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 160 - 165 | Carbonyl carbon of the amide. |

| C-7 | 158 - 163 (d, ¹JCF ≈ 240-250 Hz) | Aromatic carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling. |

| C-8a | 135 - 140 | Quaternary aromatic carbon. |

| C-5 | 128 - 132 | Aromatic methine carbon. |

| C-8 | 125 - 130 (d, ³JCF ≈ 3-5 Hz) | Aromatic methine carbon showing smaller three-bond coupling to fluorine. |

| C-4a | 120 - 125 | Quaternary aromatic carbon. |

| C-6 | 115 - 120 (d, ²JCF ≈ 20-25 Hz) | Aromatic methine carbon with a two-bond coupling to fluorine. |

| C-4 | 110 - 115 | Vinylic carbon. |

| C-3 | 100 - 105 | Vinylic carbon adjacent to nitrogen. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule.[1] For this compound, a single resonance is expected.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Rationale |

| 7-F | -110 to -120 | The chemical shift for an aryl fluoride is typically in this range, referenced to CFCl₃.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 4: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3100 - 3300 | Medium | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C=O (amide) | 1650 - 1680 | Strong | Stretching |

| C=C (aromatic) | 1500 - 1600 | Medium-Strong | Stretching |

| C-N | 1200 - 1350 | Medium | Stretching |

| C-F | 1000 - 1100 | Strong | Stretching |